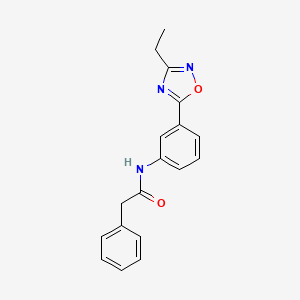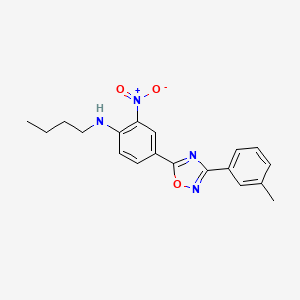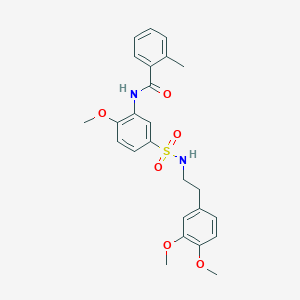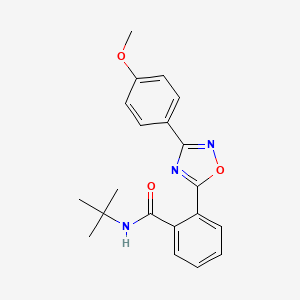
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as EPOC or 3-EPOC, and it belongs to the class of oxadiazole derivatives. EPOC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC may exert its therapeutic effects by modulating various signaling pathways in cells. For example, EPOC has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell survival and proliferation. EPOC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EPOC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EPOC inhibits the growth of cancer cells and induces apoptosis. EPOC has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Additionally, EPOC has been shown to protect neurons from oxidative stress and may have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPOC in lab experiments is its potential therapeutic properties. EPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it an attractive candidate for further research. However, one limitation of using EPOC in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on EPOC. One potential area of study is the development of EPOC analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of EPOC and its potential therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of EPOC in humans and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of EPOC involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
EPOC has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EPOC exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, EPOC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have also suggested that EPOC has neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-18(23-21-16)14-9-6-10-15(12-14)19-17(22)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKSFSMFLSNDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)



![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)

